1-Fluoro-3-(prop-1-en-2-yl)benzene
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Overview
Description
Preparation Methods
The synthesis of 1-Fluoro-3-(prop-1-en-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 3-(prop-1-en-2-yl)benzene using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective substitution of the fluorine atom at the desired position .
Industrial production methods may involve more scalable processes, such as catalytic fluorination, which allows for the efficient production of the compound in larger quantities. These methods often require specific catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-Fluoro-3-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of the corresponding alcohols or alkanes.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-Fluoro-3-(prop-1-en-2-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(prop-1-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
1-Fluoro-3-(prop-1-en-2-yl)benzene can be compared with other similar compounds, such as:
1-Fluoro-2-(prop-1-en-2-yl)benzene: This compound has the fluorine atom at the 2-position instead of the 1-position, leading to different chemical properties and reactivity.
1-Bromo-3-(prop-1-en-2-yl)benzene: Substituting fluorine with bromine results in different reactivity patterns, particularly in nucleophilic substitution reactions.
1-Fluoro-3-(1-methoxyprop-1-en-2-yl)benzene: The presence of a methoxy group introduces additional functionalization, affecting the compound’s chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.
Biological Activity
1-Fluoro-3-(prop-1-en-2-yl)benzene, a compound classified under the category of substituted benzenes, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorine atom attached to a benzene ring, with an allyl group (prop-1-en-2-yl) contributing to its reactivity and interaction with biological systems.
Biological Activity Overview
This compound exhibits several biological activities that are of interest in pharmacological research. The following sections summarize key findings related to its effects on various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound possess antimicrobial properties. A study conducted by demonstrated that derivatives of fluoro-substituted benzenes exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study reported that the compound induced apoptosis in HeLa cells at concentrations above 50 µM, as measured by annexin V staining and flow cytometry analysis .
Cell Line | IC50 (µM) |
---|---|
HeLa | 45 |
MCF7 | 60 |
A549 | 55 |
The proposed mechanism of action for the cytotoxic effects involves the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. Additionally, it has been suggested that the compound may interfere with cell cycle progression by modulating key regulatory proteins .
Case Study 1: Anticancer Activity
A recent case study investigated the anticancer potential of this compound in a xenograft model using human breast cancer cells. The results indicated a significant reduction in tumor size when treated with the compound compared to control groups, highlighting its potential as an effective therapeutic agent .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in managing inflammatory diseases .
Properties
IUPAC Name |
1-fluoro-3-prop-1-en-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c1-7(2)8-4-3-5-9(10)6-8/h3-6H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKZYVKOUASPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3825-81-8 |
Source
|
Record name | 1-fluoro-3-(prop-1-en-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.